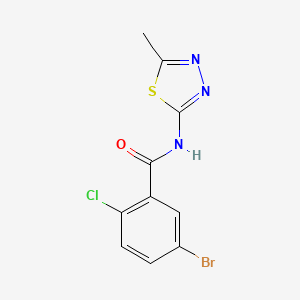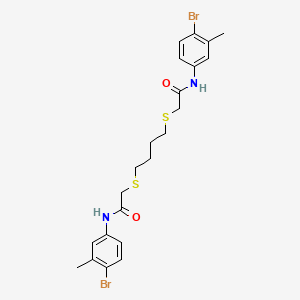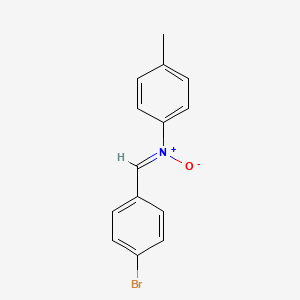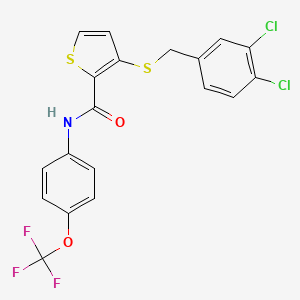
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and play a crucial role in regulating various physiological functions.
科学的研究の応用
Acetylcholinesterase Inhibition
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea and its derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of flexible urea derivatives to optimize spacer length and pharmacophoric interactions for enhanced acetylcholinesterase inhibition (Vidaluc et al., 1995).
Anion Receptor Chemistry
In analytical chemistry, thiourea and urea derivatives are utilized as anion receptors due to their ability to form hydrogen bonds with anions. Nishizawa et al. (1998) reported on a thiourea-based chromoionophore that shows selective colorimetric determination of anions in solution (Nishizawa et al., 1998).
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity. Mustafa et al. (2014) synthesized various urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. They also observed effects on a prostate cancer cell line (Mustafa et al., 2014).
Osmolyte Interaction in Biological Systems
Research by Yancey (2005) highlighted the role of organic osmolytes like urea in maintaining cell volume under water-stressed conditions. These compounds, including urea, are important in various stress responses in biological systems (Yancey, 2005).
Plant Biology and Cytokinin Activity
Urea derivatives like this compound are also relevant in plant biology. Ricci and Bertoletti (2009) discussed urea derivatives as cytokinins, which are substances that promote cell division in plant roots and shoots (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMLYUYFCNUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)


![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)


![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)
